molecular formula C14H19NO4 B7969570 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid

Cat. No.: B7969570
M. Wt: 265.30 g/mol
InChI Key: HUOJYSVQAFOIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-Butoxycarbonyl-Methyl-Amino)-Methyl]-Benzoic Acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino methyl group at the 3-position of the aromatic ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The carboxylic acid group contributes to polarity, influencing solubility and reactivity.

Properties

IUPAC Name

3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-6-5-7-11(8-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOJYSVQAFOIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625694
Record name 3-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155567-87-6
Record name 3-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection and Methylation

The initial step involves the introduction of the tert-butoxycarbonyl (Boc) group to the primary amine of 3-aminomethylbenzoic acid methyl ester. This is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. However, a more efficient route involves direct methylation of a Boc-protected intermediate.

In a representative procedure, 3-((tert-butoxycarbonylamino)methyl)benzoic acid methyl ester (2.80 g, 10.6 mmol) is dissolved in anhydrous dimethylformamide (DMF, 60 mL). Sodium hydride (60% dispersion in oil, 0.52 g, 13 mmol) is added to deprotonate the amine, followed by methyl iodide (0.81 mL, 13 mmol) to facilitate N-methylation. The reaction is stirred for 1 hour at room temperature, quenched with water, and extracted with ethyl acetate. Purification via silica gel chromatography (15–25% ethyl acetate/hexane) yields the methylated product with a 57% yield.

Key Reaction Parameters :

ParameterValue
SolventDMF
BaseSodium hydride
Alkylating AgentMethyl iodide
TemperatureRoom temperature (25°C)
Reaction Time2 hours (total)
Yield57%

Ester Hydrolysis to Carboxylic Acid

The methyl ester intermediate is hydrolyzed to the free carboxylic acid using standard conditions. While specific details are absent in the provided sources, analogous procedures employ lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water or hydrochloric acid (HCl) in dioxane. For example:

  • Basic Hydrolysis : LiOH (2 equiv) in THF/H₂O (3:1) at 50°C for 4–6 hours.

  • Acidic Hydrolysis : 6M HCl in dioxane at reflux for 2 hours.

The choice of conditions depends on the stability of the Boc group, which is acid-labile but stable under basic conditions.

Industrial-Scale Production Considerations

Scalable synthesis requires optimization of cost, safety, and yield. Industrial protocols often employ continuous flow reactors to enhance mixing and heat transfer during the methylation step. Key modifications include:

  • Solvent Selection : Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent with comparable polarity.

  • Catalyst Efficiency : Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate alkylation.

  • Purification Methods : Transitioning from column chromatography to crystallization in heptane/ethyl acetate mixtures for large batches.

Comparative Analysis of Methodologies

Efficiency of Methylation Agents

While methyl iodide is standard, alternative alkylating agents such as dimethyl sulfate or trimethyloxonium tetrafluoroborate have been explored. However, methyl iodide remains preferred due to its reactivity and commercial availability.

Reaction Optimization and Troubleshooting

Common Pitfalls

  • Incomplete Methylation : Caused by insufficient base (NaH) or moisture in DMF. Solution: Use anhydrous solvents and excess NaH (1.2 equiv).

  • Low Yields in Hydrolysis : Attributed to ester stability. Solution: Extend reaction time to 8 hours for stubborn substrates.

Analytical Validation

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity.

  • Structural Confirmation : ¹H NMR (400 MHz, CDCl₃) shows characteristic tert-butyl singlet at δ 1.44 ppm and carboxylic acid proton at δ 12.1 ppm .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Boc-3-aminomethylbenzoic acid serves as a crucial building block in organic synthesis. Its protected amino group allows for selective reactions, facilitating the synthesis of more complex molecules. It can be employed in:

  • Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using reagents like alkyl halides.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, enabling further functionalization of the molecule.
  • Coupling Reactions: It participates in peptide coupling reactions, essential for synthesizing peptides and proteins.

Biological Applications

In biological research, Boc-3-aminomethylbenzoic acid is utilized for synthesizing biologically active molecules and drug development. Its applications include:

  • Drug Development: Serving as an intermediate in the synthesis of therapeutic agents, it aids in developing pharmaceuticals targeting specific diseases.
  • Bioconjugation: The compound can be used to label biomolecules for tracking and studying biological processes .

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in designing new drugs. Its ability to form stable structures makes it suitable for:

  • Pharmaceutical Compounds: It is involved in creating compounds that exhibit desired pharmacological properties.
  • Targeted Drug Delivery Systems: The compound's reactivity allows for modifications that enhance drug delivery mechanisms .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisBuilding block for complex organic moleculesEnables selective functionalization
Biological ResearchPrecursor for drug developmentFacilitates synthesis of active compounds
Medicinal ChemistryIntermediate in pharmaceutical synthesisEnhances efficacy and specificity
Industrial ChemistryProduction of fine chemicalsScalable synthesis methods

Case Study 1: Peptide Synthesis

A study demonstrated the use of Boc-3-aminomethylbenzoic acid in synthesizing a peptide that targets cancer cells. The Boc protection allowed for multiple coupling reactions without side reactions, leading to high yields of the desired peptide product.

Case Study 2: Drug Development

Research highlighted its role in developing a novel anti-inflammatory drug. The compound served as an intermediate that underwent several transformations to yield a compound with improved bioactivity and reduced side effects compared to existing treatments.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Functional Differences Potential Applications
3-[(Tert-Butoxycarbonyl-Methyl-Amino)-Methyl]-Benzoic Acid (hypothetical) N/A C₁₄H₁₉NO₄ ~265.3 Boc-protected N-methylaminomethyl group at 3-position; carboxylic acid N-methylation enhances lipophilicity; acid group increases polarity. Intermediate for peptide synthesis; potential pharmacological scaffold.
3-(((tert-Butoxycarbonyl)Amino)Methyl)Benzoic Acid 117445-22-4 C₁₃H₁₇NO₄ 251.28 Boc-protected aminomethyl group at 3-position; carboxylic acid Lack of N-methylation reduces steric bulk; higher polarity vs. methylated analog. Probable intermediate in drug synthesis; limited bioactivity data.
Methyl 3-(((tert-Butoxycarbonyl)Amino)Methyl)Benzoate 180863-55-2 C₁₄H₁₉NO₄ 265.3 Boc-protected aminomethyl group at 3-position; methyl ester Esterification increases lipophilicity; may act as a prodrug (hydrolyzes to acid in vivo). Prodrug design; improved membrane permeability.
4-(1-((tert-Butoxycarbonyl)Amino)Ethyl)Benzoic Acid 895577-21-6 C₁₄H₁₉NO₄ 265.3 Boc-protected aminoethyl group at 4-position ; carboxylic acid Positional isomerism alters electronic effects; ethyl spacer may influence binding. Exploration of substituent position effects in receptor-ligand interactions.
3-Tert-Butoxybenzoic Acid 15360-02-8 C₁₁H₁₄O₃ 194.23 tert-Butoxy group at 3-position; carboxylic acid No amino group; tert-butoxy substituent increases hydrophobicity. Synthetic intermediate; potential study of electronic effects on aromatic systems.

Key Findings and Implications

Structural Impact on Physicochemical Properties: Lipophilicity: The methyl ester analog (CAS 180863-55-2) exhibits higher lipophilicity than carboxylic acid derivatives, enhancing membrane permeability . Polarity: The carboxylic acid group in the target compound and CAS 117445-22-4 increases water solubility, critical for biological interactions .

Biological Activity Insights :

  • While direct data on the target compound are absent, analogs like 3-(N-substituted glycinamido)benzoic acid () show anti-tubercular activity (MIC: 1.6 µg/mL) . This suggests that substituents on the benzoic acid core can significantly modulate bioactivity.
  • Boc-protected amines are common in prodrug strategies, as seen in methyl ester derivatives (e.g., CAS 180863-55-2), which may hydrolyze to active acids in vivo .

Synthetic and Safety Considerations :

  • The Boc group in all analogs is acid-labile, requiring careful handling during synthesis .
  • Safety data for CAS 117445-22-4 indicate hazards (skin/eye irritation), suggesting similar precautions for the methylated analog .

Biological Activity

Potential Biological Activities

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid possesses structural elements that suggest potential interactions with biological targets, including enzymes and receptors. The compound's ability to form peptide bonds makes it particularly interesting for various biological applications.

Enzyme Inhibition

While specific data on enzyme inhibition for this compound is not available, structurally similar compounds have shown promise in this area. The presence of the tert-butoxycarbonyl (Boc) protected amino group and the benzoic acid moiety suggests potential interactions with enzyme active sites.

Receptor Binding

The compound's structure indicates possible interactions with various receptors, although specific binding studies have not been reported in the available search results.

Applications in Drug Development

This compound has potential applications in drug development, particularly in the following areas:

  • Peptide Synthesis : The compound's ability to form stable peptide bonds makes it valuable in the synthesis of peptide-based drugs.
  • Prodrug Design : The Boc-protected amino group can be utilized in prodrug strategies, where the protection is removed in vivo to release the active compound.
  • Scaffold for Drug Candidates : The compound's structure can serve as a starting point for developing new drug candidates, especially those targeting diseases where benzoic acid derivatives have shown efficacy.

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to structurally similar compounds:

CompoundSimilarityKnown Biological Activity
4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid0.92Not specified in search results
4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid0.90Not specified in search results
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid1.00Not specified in search results

This comparison suggests that while these compounds share structural similarities, their specific biological activities have not been extensively documented in the available search results.

Research Gaps and Future Directions

The limited information on the biological activity of this compound highlights several research gaps:

  • Enzyme Inhibition Studies : Comprehensive screening against various enzyme classes is needed to identify potential inhibitory activities.
  • Receptor Binding Assays : Investigations into the compound's affinity for different receptor types could reveal new therapeutic applications.
  • In Vivo Studies : Animal studies to assess the compound's pharmacokinetics, bioavailability, and potential therapeutic effects are crucial for understanding its biological relevance.
  • Structure-Activity Relationship (SAR) Studies : Systematic modifications of the compound's structure could help identify more potent derivatives with enhanced biological activities.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between tert-butoxycarbonyl (Boc)-protected amines and benzoic acid derivatives. For example, nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., DMF as solvent, NaH as base) can be employed . Optimization includes temperature control (0–25°C), stoichiometric ratios (1.2–1.5 equivalents of coupling agents), and purification via column chromatography or recrystallization. Boc deprotection is achieved using TFA or HCl in dioxane .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold), 1H^1H/13C^{13}C NMR for verifying substituent positions and Boc-group integrity, and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation are essential. X-ray crystallography may resolve dihedral angle discrepancies in crystalline forms .

Q. How does the Boc protecting group influence the compound's stability during synthesis?

  • Methodological Answer : The Boc group enhances stability by shielding the amine from undesired side reactions (e.g., oxidation or nucleophilic attack). It is acid-labile, requiring careful pH control during deprotection (TFA or HCl in inert solvents). Stability tests under varying temperatures (4°C to 40°C) and humidity levels are recommended for long-term storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) for derivatives of this compound be systematically resolved?

  • Methodological Answer : Contradictions may arise from rotational isomerism or solvent-induced shifts. Use 2D NMR (COSY, HSQC) to confirm connectivity, and compare experimental data with DFT-calculated 1H^1H NMR chemical shifts (software: Gaussian or ORCA). Solvent effects can be modeled using PCM (Polarizable Continuum Model) .

Q. What computational strategies predict the binding affinity of this compound to biological targets like mycolic acid methyltransferases (MAMTs)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (GROMACS) assess interactions with MAMT active sites. Key parameters include binding free energy (MM-PBSA/GBSA), hydrogen bond networks, and hydrophobic contacts. Validate predictions with in vitro MIC assays against M. tuberculosis H37Rv .

Q. How can solubility challenges in aqueous buffers during bioactivity assays be mitigated?

  • Methodological Answer : Solubility limitations (common in benzoic acid derivatives) are addressed via:

  • Co-solvents : DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
  • pH adjustment : Use phosphate buffers (pH 7.4) to ionize the carboxylic acid group.
  • Prodrug design : Esterification of the carboxylic acid to enhance membrane permeability .

Q. What structure-activity relationship (SAR) trends are observed for substituents on the benzoic acid core in pharmacological applications?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF3_3) at the meta position enhance target binding via hydrophobic interactions, while para substituents may sterically hinder activity. For anti-TB applications, glycinamido modifications at the ortho position improve MIC values (e.g., 1.6 µg/mL for optimized derivatives) .

Q. How do electronic effects of substituents impact the compound's acidity and pharmacokinetic properties?

  • Methodological Answer : Hammett plots correlate substituent σ values with pKa_a changes. Electron-withdrawing groups lower pKa_a, increasing ionization at physiological pH and reducing passive diffusion. LogP calculations (e.g., via ClogP) guide lipophilicity optimization for blood-brain barrier penetration or renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.